

# Application Notes and Protocols for Plasma Separation using Lithium Heparin Tubes

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## Compound of Interest

Compound Name: Heparin Lithium salt

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These application notes provide detailed protocols and critical considerations for the centrifugation of whole blood collected in lithium heparin tubes to obtain high-quality plasma for research and clinical applications. Adherence to standardized procedures is crucial for ensuring the integrity of analytical results.

## Critical Pre-analytical Variables in Plasma Separation

The quality of plasma is significantly influenced by pre-analytical factors.<sup>[1]</sup> Proper management of these variables is essential for accurate and reproducible results. Key considerations include:

- **Blood Collection Technique:** Improper venipuncture can lead to hemolysis, which can interfere with various assays.<sup>[2]</sup>
- **Sample Mixing:** Immediately after collection, gently invert the lithium heparin tube 8-10 times to ensure thorough mixing of the anticoagulant with the blood, preventing clot formation.<sup>[3]</sup> Vigorous shaking should be avoided as it can cause hemolysis.<sup>[3]</sup>
- **Time to Centrifugation:** Plasma should be separated from cellular components as soon as possible after blood collection, ideally within two hours.<sup>[3]</sup> Delays can lead to alterations in the concentrations of certain analytes.<sup>[4]</sup>

- **Storage Temperature:** If immediate centrifugation is not possible, samples should be stored at an appropriate temperature. However, prolonged storage of uncentrifuged blood, even at 4°C, can affect the stability of some analytes.<sup>[5][6]</sup>
- **Centrifugation Parameters:** Time, speed (Relative Centrifugal Force - RCF), and temperature of centrifugation are critical parameters that directly impact the quality of the resulting plasma.<sup>[7]</sup>

## Recommended Centrifugation Protocols

The choice of centrifugation protocol can be adapted based on the specific requirements of the downstream application and the available equipment. Here are some commonly used and validated protocols.

**Standard Protocol:** A widely accepted protocol for routine clinical chemistry involves centrifugation at 2000 x g for 10 minutes at room temperature.<sup>[7]</sup> This provides a good balance between turnaround time and plasma quality.

**High-Speed Protocol:** For applications requiring a faster turnaround time, centrifugation at a higher g-force for a shorter duration, such as 3000 x g for 5 minutes, has been shown to be acceptable for many clinical chemistry analytes.<sup>[7]</sup>

**Platelet-Poor Plasma (PPP) Protocol:** For coagulation studies and other applications requiring plasma with a low platelet count, a higher centrifugation force is often necessary. Centrifugation at 3000 x g for 10 minutes has been shown to be more effective at producing PPP compared to 2000 x g for 10 minutes.<sup>[8]</sup>

## Comparative Data on Centrifugation Protocols

The following tables summarize the quantitative effects of different centrifugation protocols on plasma quality and analyte concentrations.

Table 1: Effect of Centrifugation Speed and Time on Platelet Count

Centrifugation Protocol	Platelet Count (x 10 <sup>9</sup> /L)	Efficacy in Producing PPP (<10 x 10 <sup>9</sup> /L)	Reference
2000 x g for 10 minutes	Variable, often >10	6% of samples	[8]
3000 x g for 10 minutes	Significantly lower than 2000 x g	64% of samples	[8]

Table 2: Comparison of Centrifugation Protocols for Routine Clinical Chemistry

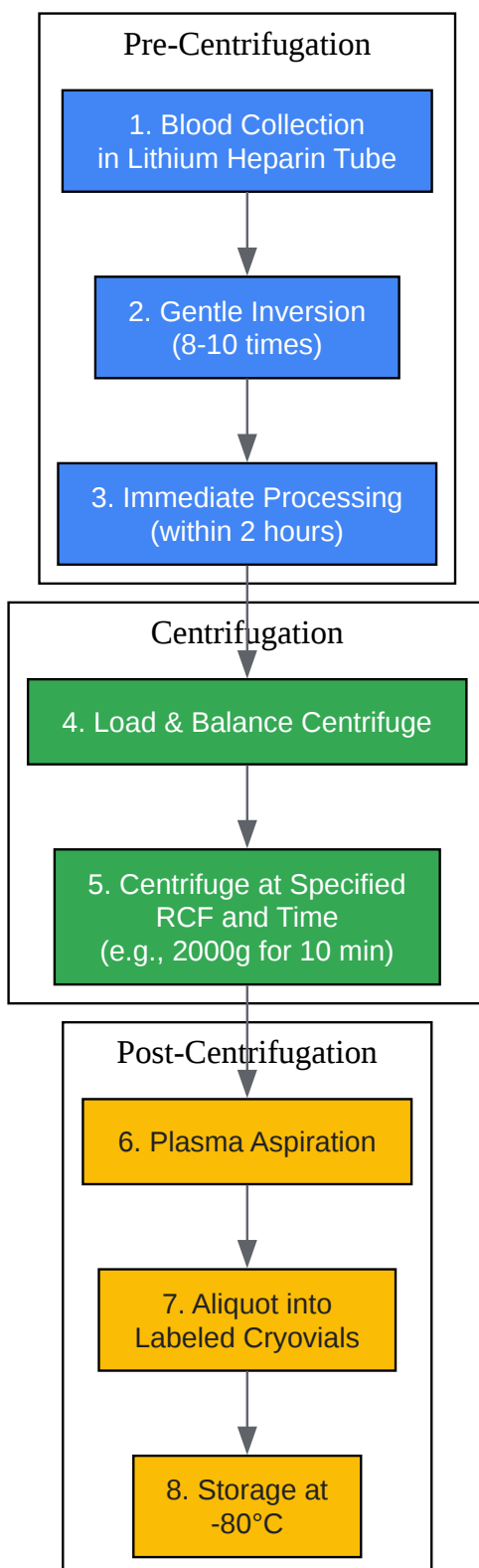
Centrifugation Protocol	Analytes with No Significant Difference from Reference (2000xg, 10 min)	Analytes Showing Potential Differences	Reference
3000 x g for 5 minutes	Most of 77 routine analytes	Lactate Dehydrogenase (LD) may be higher in certain tube types.	[7]
3000 x g for 7 minutes	Most of 77 routine analytes	Free Hemoglobin (fHb) may be affected.	[7]
2200 x g for 7 minutes	20 common chemistry analytes	Carbon Dioxide (CO <sub>2</sub> )	[9]
2750 x g for 5 minutes	20 common chemistry analytes	Carbon Dioxide (CO <sub>2</sub> )	[9]

## Detailed Experimental Protocol for Plasma Separation

This protocol outlines the step-by-step procedure for obtaining plasma from whole blood collected in lithium heparin tubes.

**Materials:**

- Blood collection tubes containing Lithium Heparin salt.
- Calibrated centrifuge with a swing-out rotor.
- Pipettes and sterile pipette tips.
- Labeled cryovials for plasma storage.
- Personal Protective Equipment (PPE): gloves, lab coat, eye protection.



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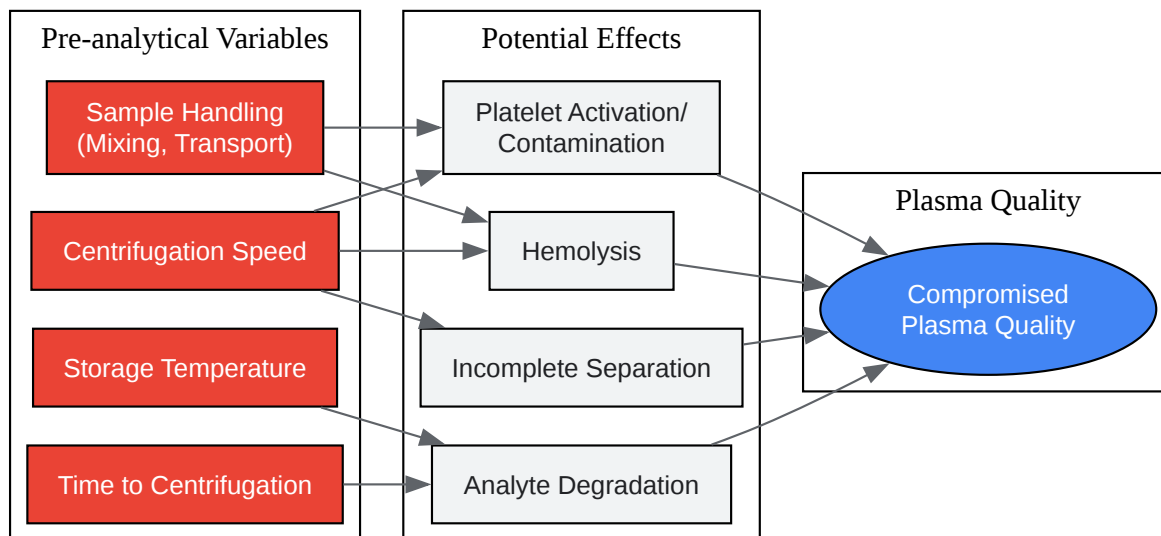
Experimental Workflow for Plasma Separation.

#### Procedure:

- **Blood Collection:** Collect whole blood directly into a lithium heparin blood collection tube following standard phlebotomy procedures.
- **Mixing:** Immediately after collection, gently invert the tube 8-10 times to ensure the anticoagulant is thoroughly mixed with the blood.[\[3\]](#) Do not shake.
- **Pre-Centrifugation Handling:** Process the samples within 2 hours of collection.[\[1\]](#)[\[3\]](#) If a delay is unavoidable, consult specific analyte stability guidelines.
- **Centrifuge Loading:** Place the blood collection tubes in the centrifuge, ensuring the centrifuge is properly balanced.
- **Centrifugation:** Centrifuge the tubes at the desired speed and time. A common protocol is 1300g for 10 minutes at 4°C.[\[1\]](#) Alternatively, protocols such as 2000 x g for 10 minutes or 3000 x g for 5 minutes at room temperature can be used.[\[7\]](#) Ensure the centrifuge brake is set to low or off to prevent re-mixing of the separated layers.[\[10\]](#)
- **Plasma Aspiration:** Following centrifugation, carefully remove the tubes from the centrifuge. The plasma will be the clear, yellowish supernatant at the top. Using a sterile pipette, carefully aspirate the plasma without disturbing the buffy coat (the thin white layer of leukocytes and platelets) or the red blood cell pellet at the bottom.[\[1\]](#)
- **Aliquoting:** Transfer the collected plasma into pre-labeled cryovials. It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.[\[1\]](#)
- **Storage:** Immediately store the plasma aliquots at -80°C for long-term storage.[\[11\]](#)

## Logical Relationships in Pre-analytical Phase

The following diagram illustrates the impact of key pre-analytical variables on the final quality of the plasma sample.



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Impact of Pre-analytical Variables on Plasma Quality.

## Conclusion

The integrity of plasma samples is paramount for reliable downstream analysis. The centrifugation protocols and pre-analytical handling procedures outlined in these application notes provide a comprehensive guide for obtaining high-quality plasma from blood collected in lithium heparin tubes. It is recommended that individual laboratories validate their specific centrifugation protocols to ensure they meet the requirements of their intended applications.<sup>[7]</sup> By standardizing these procedures, researchers can minimize pre-analytical variability and enhance the reproducibility and accuracy of their results.

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